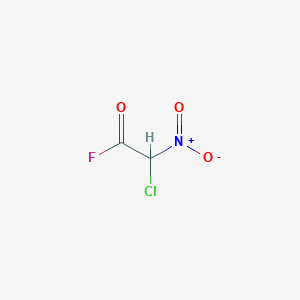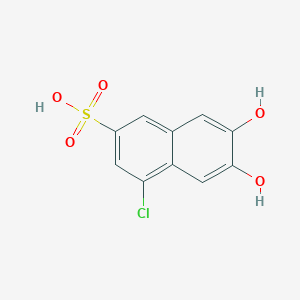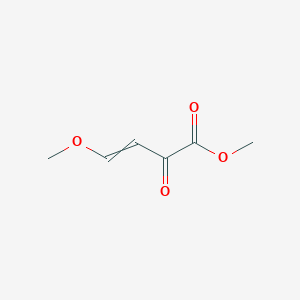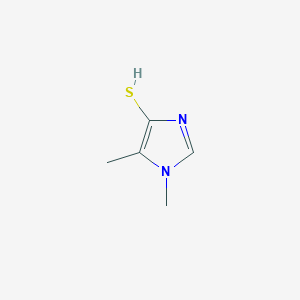
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate is an organosilicon compound that features a trimethylsilyl group attached to a fluorinated prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-fluoroprop-2-enoate typically involves the reaction of trimethylsilyl chloride with a fluorinated prop-2-enoate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and fluorinated carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles such as halogens, and bases such as sodium hydroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a silylamine derivative, while hydrolysis would produce the corresponding alcohol and acid.
Applications De Recherche Scientifique
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the modification of biomolecules to study their structure and function. It can also be used in the synthesis of fluorinated analogs of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents. Its fluorinated moiety is of particular interest due to the unique properties imparted by fluorine atoms.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (Trimethylsilyl)methyl 2-fluoroprop-2-enoate involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other sites in the molecule. The fluorinated prop-2-enoate moiety can participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: This compound is used in similar applications, particularly in organic synthesis as a reagent for activating ketones and aldehydes.
Trimethylsilyl (fluorosulfonyl)difluoroacetate: Another fluorinated organosilicon compound used in the synthesis of difluorocarbene precursors.
Uniqueness
(Trimethylsilyl)methyl 2-fluoroprop-2-enoate is unique due to its combination of a trimethylsilyl group and a fluorinated prop-2-enoate moiety. This combination imparts unique reactivity and stability, making it valuable in various applications. Its ability to undergo multiple types of reactions and its potential for use in diverse fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
116462-39-6 |
|---|---|
Formule moléculaire |
C7H13FO2Si |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
trimethylsilylmethyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H13FO2Si/c1-6(8)7(9)10-5-11(2,3)4/h1,5H2,2-4H3 |
Clé InChI |
YCYFTXZPQBUCFB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)COC(=O)C(=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)


![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)




![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
